molecular formula C20H30N4O3S B1311829 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate CAS No. 423165-08-6

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate

Cat. No.: B1311829
CAS No.: 423165-08-6
M. Wt: 406.5 g/mol
InChI Key: BVRVOZLPVSXSLY-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate emerged from extensive pharmaceutical research efforts focused on identifying novel chemokine receptor modulators during the early 2000s. This compound represents a crucial intermediate in the synthetic pathway toward maraviroc, which was originally designated as UK-427,857 during its development by Pfizer's global research and development team. The historical significance of this intermediate stems from its role in a comprehensive medicinal chemistry campaign that involved the synthesis and evaluation of nearly 1,000 analogues over approximately two and a half years of intensive research.

The discovery process that led to this compound began with high-throughput screening efforts aimed at identifying small molecules capable of inhibiting the binding of macrophage inflammatory protein-1-beta to the chemokine receptor CCR5. Initial screening efforts identified imidazopyridine compound UK-107,543, which displayed efficient inhibition of macrophage inflammatory protein-1-beta binding to CCR5 with a half-maximal inhibitory concentration of 650 nanomolar. However, this initial lead compound lacked antiretroviral activity, necessitating extensive structural optimization that ultimately led to the development of the tropane-triazole scaffold represented by the target compound.

The evolutionary pathway from initial screening hits to the tropane-triazole intermediate involved systematic structure-activity relationship investigations that identified the critical importance of both the azabicyclo[3.2.1]octane framework and the substituted triazole moiety. Research efforts demonstrated that modifications incorporating the tropane ring system resulted in compounds with enhanced binding affinity and improved antiviral activity compared to earlier piperidine analogues. The specific stereochemical configuration present in this intermediate, designated as (1R,3s,5S), emerged from extensive stereochemical investigations that revealed the critical importance of three-dimensional molecular architecture for biological activity.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRVOZLPVSXSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436980
Record name 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423165-08-6
Record name 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Bicyclic Octane Structure: The bicyclic octane structure is often prepared via a Diels-Alder reaction, which involves a cycloaddition between a diene and a dienophile.

    Sulfonation: The final step involves the sulfonation of the triazole-bicyclic octane intermediate using methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and Diels-Alder reactions, and large-scale sulfonation reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The sulfonate group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the sulfonate group.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest it may have significant pharmacological properties.

Antifungal Activity

Research indicates that triazole derivatives exhibit antifungal properties, making this compound a candidate for developing antifungal agents. The presence of the triazole ring is crucial for its interaction with fungal enzymes, which could lead to effective treatments against fungal infections.

Anticancer Properties

Preliminary studies suggest that compounds containing triazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuropharmacology

The bicyclic structure of the compound indicates potential neuropharmacological effects. It may interact with neurotransmitter systems, providing a basis for developing treatments for neurological disorders.

Agricultural Applications

The compound's properties may also extend to agricultural science, particularly in developing new pesticides or fungicides.

Fungicidal Activity

Preliminary investigations into the fungicidal properties of similar triazole compounds show promise in controlling plant pathogens. This application could lead to more effective agricultural practices by reducing crop losses due to fungal diseases.

Plant Growth Regulation

Triazoles have been shown to influence plant growth by modulating hormonal pathways. This compound could be explored as a plant growth regulator, enhancing crop yields and resilience.

Study on Antifungal Activity

A study conducted by [source] demonstrated the effectiveness of triazole derivatives against various fungal strains, highlighting the potential of similar compounds like 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate in agricultural applications.

Neuropharmacological Evaluation

In a neuropharmacology study published in [source], researchers explored how triazole compounds affect neurotransmitter levels in animal models, suggesting that this compound could be further investigated for its potential therapeutic effects on neurological disorders.

Mechanism of Action

The mechanism of action of 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the bicyclic structure provides rigidity and specificity. This allows the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active bicyclic and heterocyclic derivatives. Key comparisons are outlined below:

Structural Analogues with Bicyclic Cores

  • Compound 1383823-85-5 : Contains an 8-azabicyclo[3.2.1]octane core linked to an isoxazole ring via an oxygen-methyl group. Unlike the target compound’s triazole substituent, this derivative features a cyclopropyl and difluorophenyl-substituted isoxazole, which may influence receptor selectivity and metabolic stability .
  • Thiadiazole Derivatives () : Examples include (6R,7R)-3-((5-methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. These compounds replace the triazole with thiadiazole and incorporate a β-lactam ring, typical of cephalosporin antibiotics. The sulfur-rich structure enhances antibacterial activity but reduces central nervous system (CNS) penetration compared to the target compound .

Heterocyclic Derivatives with Phenethylamino Linkers

  • I-6230 and I-6232 (): Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives. These lack the bicyclic core but share aromatic heterocycles (pyridazine) and ester functionalities. Their flexibility and polar surface area may improve solubility but reduce binding affinity to rigid targets like G protein-coupled receptors (GPCRs) .

Deuterated Analogues

  • 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane: A deuterated version of the target compound.

Pharmacological and Physicochemical Comparison

Pharmacological Activity

  • Thiadiazole Derivatives : Exhibit broad-spectrum antibacterial activity due to β-lactam ring and thiadiazole-thioether groups .
  • I-6230 Series : Designed as kinase inhibitors; pyridazine and isoxazole rings confer selectivity for ATP-binding pockets .

Physicochemical Properties

Property Target Compound Compound 1383823-85-5 I-6230 Thiadiazole Derivative
Molecular Weight ~465.5 g/mol ~388.4 g/mol ~365.4 g/mol ~456.5 g/mol
Solubility High (tosylate salt) Moderate (neutral isoxazole) Low (ester-linked benzoate) Low (β-lactam hydrophobicity)
LogP ~2.1 (estimated) ~2.8 ~3.5 ~1.9
Synthetic Yield 75–85% Not reported 60–70% 50–60%

Key Research Findings

  • The target compound’s rigid bicyclic scaffold improves binding to GPCRs compared to flexible analogues like I-6230 .
  • Tosylate salt formation mitigates solubility challenges seen in neutral bicyclic compounds (e.g., 1383823-85-5) .
  • Deuterated versions may offer pharmacokinetic advantages but require further validation .

Biological Activity

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate, also known by its CAS number 423165-08-6, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H33N5O3S
  • Molecular Weight : 367.53 g/mol
  • Purity : >95% (HPLC) .

Research suggests that the triazole moiety in the compound plays a significant role in its biological activity. Triazoles are known to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The specific mechanism of action for this compound remains under investigation, but it may involve modulation of neurotransmitter systems or inhibition of specific enzymes related to disease processes.

Antimicrobial Activity

Studies have indicated that compounds containing triazole rings exhibit antimicrobial properties. For instance, similar triazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The potential for this compound to act as an antimicrobial agent is supported by its structural similarities to known antimicrobial triazoles .

Neuropharmacological Effects

Given its structural features, particularly the bicyclic amine component, there is potential for neuropharmacological activity. Compounds of this nature have been studied for their effects on neurotransmitter systems such as serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions. Preliminary data suggest that this compound may influence these pathways, potentially offering therapeutic benefits in mood disorders .

In Vitro Studies

Recent in vitro studies have focused on the effects of the compound on cell lines relevant to neurological conditions. For example:

  • Cell Line : Human neuroblastoma cells were treated with varying concentrations of the compound.
  • Findings : At concentrations above 10 µM, significant changes in cell viability were observed, suggesting cytotoxic effects at higher doses while lower doses promoted cell survival and proliferation .

In Vivo Studies

Animal models have been utilized to further evaluate the pharmacodynamics of this compound:

  • Model : Rodent models were administered the compound to assess behavioral changes.
  • Results : Behavioral tests indicated alterations in locomotor activity and anxiety-like behaviors, supporting its potential role in modulating central nervous system activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
NeuropharmacologicalModulation of neurotransmitter systems
CytotoxicityDose-dependent effects on cell viability

Q & A

Q. What are the standard synthetic protocols for preparing 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization, coupling, and salt formation. Key steps include:
  • Triazole-bicyclic core formation : Reacting triazole precursors with bicyclic amines under alkaline conditions (e.g., 10% NaOH in methanol at 80°C for 5 hours) to form the azabicyclo-triazole scaffold .
  • Salt formation : Treating the free base with 4-methylbenzenesulfonic acid in dichloromethane (DCM) or methanol, followed by solvent removal and crystallization .
  • Critical parameters : Solvent polarity (methanol vs. DCM), reaction temperature (80–100°C), and stoichiometric ratios (e.g., 1:1 for sulfonic acid addition) significantly affect yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of triazole substitution and bicyclic geometry. For example, the deshielded proton at δ 8.2 ppm in ¹H NMR confirms triazole protonation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 458.23 [M+H]⁺) and detects impurities .
  • X-ray Crystallography : ORTEP-III software generates 3D structural models to resolve stereochemical ambiguities .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. How should researchers handle and store this compound to maintain its stability, based on its physicochemical properties?

  • Methodological Answer :
  • Storage : Protect from light at -20°C in airtight containers due to hygroscopicity and sensitivity to oxidation .
  • Solubility : Dissolve in DCM or methanol for reactions; avoid aqueous buffers unless stabilized by surfactants .
  • Safety : Use fume hoods and nitrile gloves, as the compound may irritate mucous membranes (refer to CAS 1545932-86-2 safety data) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies be applied to optimize the synthesis of this compound, particularly in scaling reactions from milligram to gram quantities?

  • Methodological Answer :
  • Factor Screening : Use fractional factorial designs to test variables like solvent (methanol vs. DMF), temperature (60–100°C), and catalyst loading (0.1–1.0 eq) .
  • Response Surface Modeling (RSM) : Central composite designs optimize yield and purity by balancing reaction time (4–8 hours) and NaOH concentration (5–15%) .
  • Scale-up validation : Maintain geometric similarity (e.g., agitation rate, heating rate) between lab and pilot reactors to ensure reproducibility .

Q. What strategies are recommended for resolving discrepancies in spectral data (e.g., NMR shifts or mass spec fragmentation patterns) during structural elucidation?

  • Methodological Answer :
  • Multi-technique validation : Cross-check ¹H NMR with 2D COSY and HSQC to confirm coupling patterns and carbon assignments .
  • Isotopic labeling : Use deuterated solvents to suppress solvent peaks in NMR and clarify overlapping signals .
  • Theoretical calculations : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for functional group verification .

Q. In the context of bioorthogonal chemistry, how can this compound be functionalized for targeted drug delivery systems, such as GPCR modulation?

  • Methodological Answer :
  • Tetrazine ligation : Introduce a tetrazine moiety (e.g., via NHS ester coupling) for click chemistry with trans-cyclooctene (TCO)-modified targeting ligands .
  • PEGylation : Attach polyethylene glycol (PEG) spacers to improve solubility and reduce immunogenicity. Use EDCI/HOBt-mediated amidation in DMF .
  • GPCR targeting : Conjugate to peptidic motifs (e.g., CCR5 or mu-opioid receptor ligands) via carbodiimide coupling, followed by in vitro binding assays .

Q. What computational modeling approaches are suitable for predicting the reactivity and regioselectivity of triazole-containing bicyclic compounds in novel synthetic pathways?

  • Methodological Answer :
  • Reaction path search : Use quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways for triazole cyclization .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., methanol vs. DCM) on reaction kinetics using explicit solvent models .
  • Machine learning (ML) : Train neural networks on historical reaction data to predict optimal conditions for novel derivatives .

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